molecular formula C20H17ClN2O5 B12473485 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

Cat. No.: B12473485
M. Wt: 400.8 g/mol
InChI Key: HRDVQTSRSFLJPB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethyl group, and a pyrrolidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction produces ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then undergo further reactions with various hydrazines to form a variety of derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, as a PARP inhibitor, it binds to the PARP enzyme and prevents it from repairing DNA damage, leading to cell death in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate apart is its specific combination of functional groups, which gives it unique chemical properties and potential applications in various fields. Its ability to inhibit PARP makes it particularly valuable in medical research for cancer treatment.

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H17ClN2O5/c21-16-8-6-13(7-9-16)17(24)12-28-20(27)15-10-18(25)23(11-15)22-19(26)14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,22,26)

InChI Key

HRDVQTSRSFLJPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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